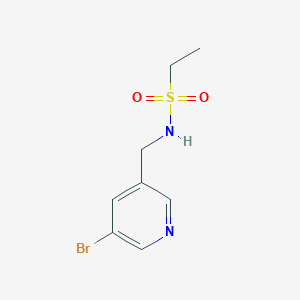











|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:9]=1)[CH:7]=O.[CH2:10]([S:12]([NH2:15])(=[O:14])=[O:13])[CH3:11].C1(C)C=CC=CC=1.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].O.CO>[Br:1][C:2]1[CH:9]=[C:6]([CH2:7][NH:15][S:12]([CH2:10][CH3:11])(=[O:14])=[O:13])[CH:5]=[N:4][CH:3]=1 |f:3.4,5.6.7.8.9|
|


|
Name
|
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC=C(C=O)C1
|
|
Name
|
|
|
Quantity
|
1.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
2.64 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at 120° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture is concentrated in vacuo
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred at 0° C. for 30 min
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 5 min
|
|
Duration
|
5 min
|
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered through a pad of celite
|
|
Type
|
WASH
|
|
Details
|
The celite layer is washed with DCM (50 mL×3)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated in vacuo
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting aqueous phase is extracted with DCM (500 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over Na2SO4, silica gel (20 g)
|
|
Type
|
ADDITION
|
|
Details
|
added
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by silica chromatography
|
|
Type
|
WASH
|
|
Details
|
eluting with a 0 to 7% MeOH-DCM gradient
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=NC1)CNS(=O)(=O)CC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |